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molecular formula C7H5BrClNO B1294094 1-(5-Bromo-2-chloropyridin-3-yl)ethanone CAS No. 886365-47-5

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Cat. No. B1294094
M. Wt: 234.48 g/mol
InChI Key: SQKOULMBBLJIKX-UHFFFAOYSA-N
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Patent
US07700636B2

Procedure details

Starting material 5-bromo-2-chloro-N-methoxy-N-methylnicotinamide (5.0 g, 17.89 mmol) was charged into a 250 ml round bottom flask and the flask was chilled to −78° C. Methyl magnesium bromide 96.5 ml, 19.68 mmol) in 5 ml THF was added dropwise via addition funnel. The resulting mixture was allowed to stir for 3 hours at −78° C. After removing the THF solvent via rotatory evaporation under reduced pressure, the reaction mixture was partitioned between ethylacetate and saturated aqueous sodium bicarbonate. After removing the ethylacetate, the resulting crude product was subject to a silica gel column with 20% ethylacetate in hexane. The resulting product (2.28 g, y=54.3%) was used for the following step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
96.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([Cl:14])=[C:6]([CH:13]=1)[C:7](N(OC)C)=[O:8].[CH3:15][Mg]Br>C1COCC1>[Br:1][C:2]1[CH:13]=[C:6]([C:7](=[O:8])[CH3:15])[C:5]([Cl:14])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)N(C)OC)C1)Cl
Step Two
Name
Quantity
96.5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 3 hours at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged into a 250 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
After removing the THF solvent
CUSTOM
Type
CUSTOM
Details
via rotatory evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethylacetate and saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
After removing the ethylacetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=C(C(=NC1)Cl)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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